

FHT-1015 ATAC-seq Application Notes and Protocols

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Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117

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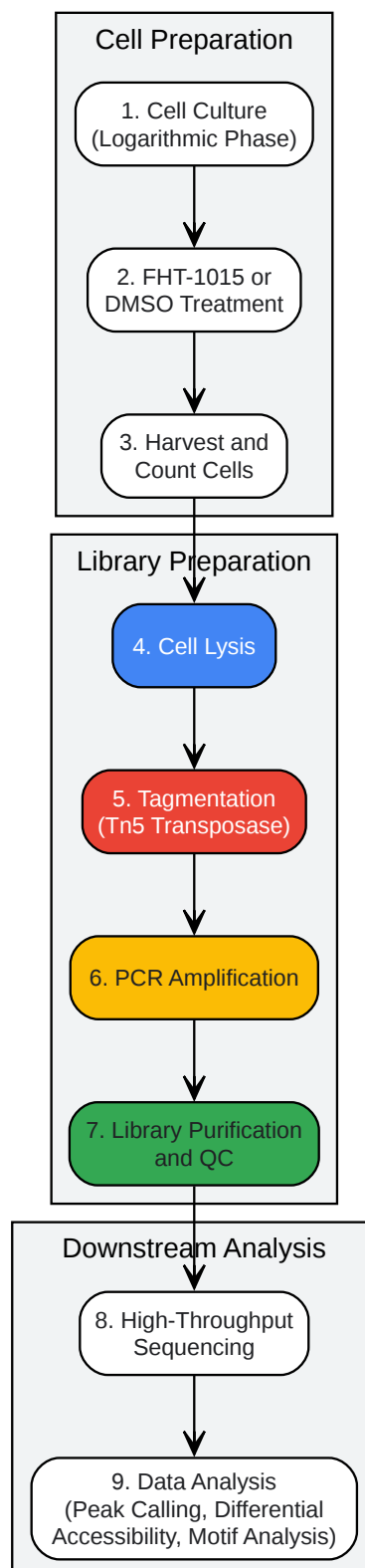
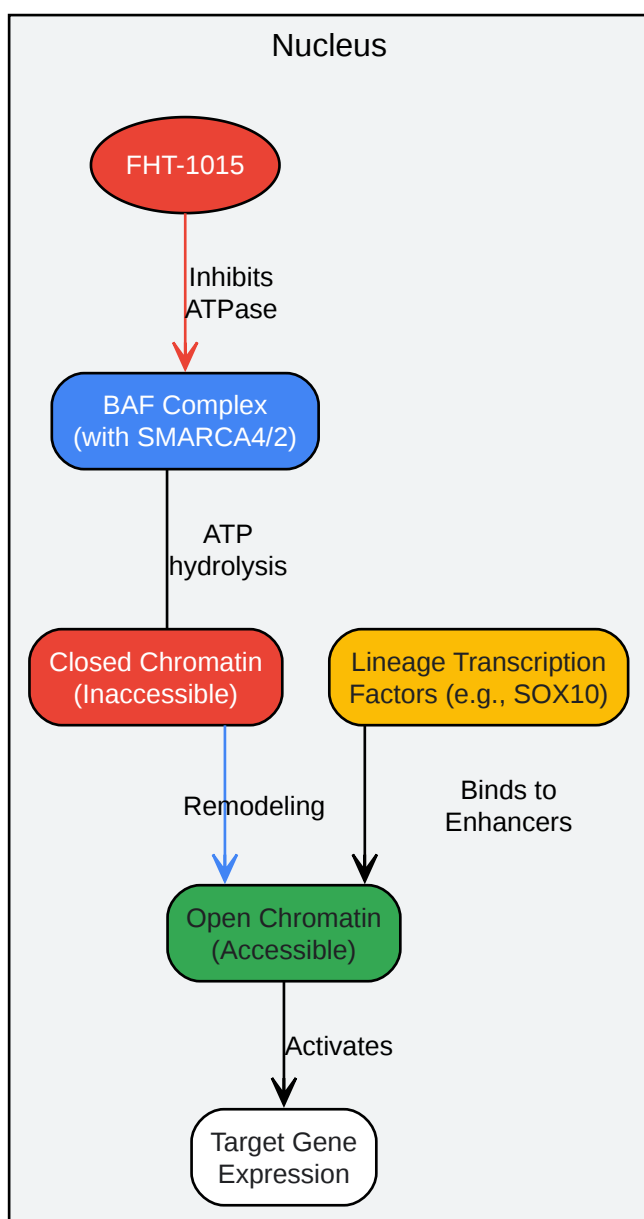
Introduction

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complexes, SMARCA4 (BRG1) and SMARCA2 (BRM)[1][2][3]. With IC₅₀ values in the low nanomolar range, **FHT-1015** provides a powerful tool for investigating the role of BAF complexes in gene regulation and cancer biology[1][2]. These chromatin remodeling complexes play a crucial role in maintaining chromatin accessibility, particularly at enhancer regions that govern cell identity and lineage-specific gene expression[4][5][6].

This document provides detailed application notes and a comprehensive protocol for designing and executing ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) experiments to investigate the effects of **FHT-1015** on chromatin accessibility. ATAC-seq is a robust method for identifying open chromatin regions, nucleosome positioning, and transcription factor binding sites across the genome with a relatively low cell input requirement[7][8][9]. By employing ATAC-seq in concert with **FHT-1015** treatment, researchers can elucidate the mechanisms by which BAF complex inhibition alters the epigenetic landscape and impacts gene expression programs in various cell types, particularly in transcription factor-driven cancers[4][10].

Mechanism of Action of FHT-1015

FHT-1015 allosterically inhibits the ATPase activity of SMARCA4 and SMARCA2, which is essential for the chromatin remodeling function of the BAF complex[1]. This inhibition leads to a rapid and specific decrease in chromatin accessibility, predominantly at enhancer elements, rather than promoters[5][11]. Consequently, the binding of key lineage-specific transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted, leading to the downregulation of their target genes and subsequent anti-proliferative effects[4][5][10].



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